Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-

X-ray crystallography organosilicon Si–O–C angle

Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- (CAS 18510-49-1), also designated as (2,6-di-tert-butyl-4-methylphenoxy)trimethylsilane, Me₃Si(BHT), or 3,5-Di-t-butyl-4-trimethylsilyloxytoluene, is an organosilicon compound belonging to the aryloxysilane (silyl ether) class with molecular formula C₁₈H₃₂OSi and molecular weight 292.53 g·mol⁻¹. The compound comprises a trimethylsilyl (TMS) group covalently bonded through oxygen to the highly hindered 2,6-di-tert-butyl-4-methylphenol (BHT) framework.

Molecular Formula C18H32OSi
Molecular Weight 292.5 g/mol
CAS No. 18510-49-1
Cat. No. B3048890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-
CAS18510-49-1
Molecular FormulaC18H32OSi
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(C)(C)C)O[Si](C)(C)C)C(C)(C)C
InChIInChI=1S/C18H32OSi/c1-13-11-14(17(2,3)4)16(19-20(8,9)10)15(12-13)18(5,6)7/h11-12H,1-10H3
InChIKeyFGUPIRMFRPPBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- (CAS 18510-49-1): Structural Identity and Procurement-Relevant Profile of a Sterically Hindered Aryloxysilane


Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- (CAS 18510-49-1), also designated as (2,6-di-tert-butyl-4-methylphenoxy)trimethylsilane, Me₃Si(BHT), or 3,5-Di-t-butyl-4-trimethylsilyloxytoluene, is an organosilicon compound belonging to the aryloxysilane (silyl ether) class with molecular formula C₁₈H₃₂OSi and molecular weight 292.53 g·mol⁻¹. The compound comprises a trimethylsilyl (TMS) group covalently bonded through oxygen to the highly hindered 2,6-di-tert-butyl-4-methylphenol (BHT) framework. Its defining structural feature is the steric congestion imposed by the two ortho tert-butyl groups flanking the Si–O–C linkage, which drives a characteristically large Si–O–C angle of 139.4(3)° and induces a measurable boat-type conformational distortion of the aromatic ring as established by single-crystal X-ray diffraction [1]. This compound serves as both a protected derivative of the ubiquitous antioxidant BHT and a structurally informative member of the sterically crowded aryloxysilane family, making it relevant in synthetic methodology, analytical derivatization, and mechanistic organosilicon chemistry [1][2].

Why Generic Substitution Fails for CAS 18510-49-1: Steric, Electronic, and Hydrolytic Differentiation from Simpler Aryloxy TMS Ethers


A scientific or industrial user cannot simply interchange this compound with a generic trimethylsilyl phenyl ether or even with a less-hindered alkyl-substituted TMS phenol derivative, because three interdependent properties change non-linearly with steric substitution at the aromatic ring. First, the two ortho tert-butyl groups impose extreme steric pressure that alters the ground-state Si–O–C geometry and distorts the ring into a boat conformation, with crystallographically measured Si atom out-of-plane deviations exceeding 1.4 Å in closely related di-tert-butyl aryloxysilanes [1][3]. Second, this steric environment profoundly modulates hydrolytic stability: the unhindered parent trimethyl(phenoxy)silane (CAS 1529-17-5) undergoes rapid solvolysis in 96% ethanol at ambient temperature, whereas the 2,6-di-tert-butyl-4-methyl-substituted analog and its class members are documented to be stable toward hydrolysis under comparable conditions [2][4]. Third, the electronic influence of the para-methyl substituent, combined with ortho tert-butyl donation, alters the oxygen-to-silicon π-interaction and consequently the reactivity of the Si–O bond in ways that cannot be predicted from mono-ortho-substituted or para-substituted-only analogs [1][2]. These convergent steric, conformational, and electronic effects mean that procurement decisions based solely on nominal silyl-ether functionality will fail to capture the differentiated stability, reactivity, and analytical behavior of this specific compound.

Quantitative Differentiation Evidence for Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- (CAS 18510-49-1) Versus Closest Analogs


Si–O–C Bond Angle: Me₃Si(BHT) at 139.4° Versus Me₂SiCl(BHT) at 140.0° – Direct Crystallographic Head-to-Head Comparison

Single-crystal X-ray diffraction data from Healy and Barron (1990) provide a direct head-to-head comparison of the Si–O–C bond angle in two sterically crowded BHT-derived silanes synthesized and crystallized under identical laboratory conditions. The target compound Me₃Si(BHT) (1) exhibits a Si–O–C angle of 139.4(3)°, while the chloro-substituted analog Me₂SiCl(BHT) (2) yields an angle of 140.0(2)°. Both values are substantially larger than the typical Si–O–C angle in unhindered alkoxysilanes (~120–130°) and approach the upper range observed in alkoxysilanes (131–156°). The authors attribute these large angles to significant pπ–dπ bonding between oxygen and silicon, a π-interaction whose magnitude is sensitive to the steric and electronic environment at silicon [1]. This structural parameter has direct consequences for the compound's reactivity: larger Si–O–C angles correlate with altered oxygen lone-pair availability and modified susceptibility to nucleophilic attack at silicon.

X-ray crystallography organosilicon Si–O–C angle π-bonding steric effects

Hydrolytic Stability: 2,6-Di-tert-butyl-4-methyl Substitution Confers Stability, Whereas Unsubstituted Trimethyl(phenoxy)silane Hydrolyzes Rapidly – Cross-Study Comparison

A cross-study comparison reveals a stark hydrolytic stability differential driven by aryl ring substitution. Yang et al. (1985) synthesized twelve trimethylphenoxy- and tetramethylphenoxy-silanes, including the target compound class, and demonstrated that all were stable toward hydrolysis; the study further established that the number and position of methyl substituents on the aromatic ring directly modulate the stability of the Si–O–Ar linkage [1]. In marked contrast, Radecki et al. (1974) reported that the unsubstituted parent compound trimethyl(phenoxy)silane (CAS 1529-17-5) undergoes rapid hydrolysis in 96% ethanol at ambient temperature, to the extent that ethanol is unsuitable as a solvent for UV spectroscopic analysis of Me₃SiOPh [2]. The 2,6-di-tert-butyl-4-methyl pattern thus converts a hydrolysis-labile TMS aryl ether into a hydrolysis-resistant species suitable for handling under non-anhydrous conditions. Although the two studies employed different solvent systems, the qualitative stability gap—from 'rapid solvolysis at room temperature' to 'stable toward hydrolysis'—is large enough to constitute a meaningful procurement-relevant differentiation.

hydrolytic stability silyl ether steric protection substituent effect organosilicon stability

Aromatic Ring Conformational Distortion: 2,6-Di-tert-butyl Aryloxysilanes Adopt Boat Conformations With Si Out-of-Plane Deviations Exceeding 1.4 Å, Whereas 2,6-Diisopropyl Analogs Remain Planar – Class-Level Crystallographic Evidence

A class-level crystallographic analysis by Lynch et al. (2020) compared the structures of 2,6-di-tert-butyl-substituted aryl siloxanes—specifically 1,3-di-tert-butyl-2-[(trimethylsilyl)oxy]benzene (II), which differs from the target compound only by the absence of a para-methyl group—against 2,6-diisopropyl-substituted analogs. The di-tert-butyl compounds consistently adopt a mild boat conformation in which Si, O, C1, and C4 deviate in the same direction from the best plane of the central ring carbon atoms. The Si atom deviation from the mean C2/C3/C5/C6 plane was measured at 1.401(6) Å for compound (I) and 1.446(5) Å for compound (II), with corresponding O1 deviations of 0.226(4) and 0.227(3) Å, and C1 deviations of 0.111(3) and 0.107(2) Å [1]. The authors established a strong correlation (coefficient 0.98) between Si deviation from the mean plane and the C1–O1–Si1 angle. By contrast, the 2,6-diisopropylanilene analog remained rigorously planar, demonstrating that the boat distortion is a specific consequence of the high steric pressure exerted by the flanking tert-butyl groups rather than a general feature of 2,6-disubstitution [1]. Since the target compound bears the identical 2,6-di-tert-butyl substitution pattern, it is expected to exhibit quantitatively comparable conformational distortion—a feature absent in analogs with smaller ortho substituents such as isopropyl or methyl.

conformational analysis boat conformation steric pressure crystal structure ortho-substitution

TMS vs. TBDMS Protecting Group Lability: The TMS Ether of BHT is Approximately 10⁴-Fold More Labile Than the Corresponding TBDMS Ether – Class-Level Reactivity Inference

A well-established class-level principle in organosilicon chemistry states that trimethylsilyl (TMS) ethers are approximately 10⁴ times less resistant to hydrolysis than their tert-butyldimethylsilyl (TBDMS) counterparts under comparable acidic or basic aqueous conditions [1]. This ~10,000-fold stability differential positions the target compound, Me₃Si(BHT), as a deliberately labile protecting group suitable for applications requiring facile installation and mild cleavage, in contrast to the corresponding TBDMS-BHT ether which would survive many synthetic transformations that would cleave the TMS group. Importantly, the steric shielding provided by the ortho tert-butyl groups on the BHT framework adds a second, independent modulating factor: even among TMS ethers, the BHT derivative exhibits enhanced hydrolytic stability relative to unhindered TMS phenyl ethers (see Evidence Item 2 above). This creates a compound occupying a unique stability niche—more robust than generic TMS aryl ethers, yet still selectively cleavable under conditions where TBDMS ethers remain intact. No compound-specific kinetic measurement of the TMS-BHT vs. TBDMS-BHT hydrolysis rate ratio has been published; the 10⁴ factor is a class-level inference derived from systematic studies across diverse alcohol and phenol substrates [1].

protecting group silyl ether lability TMS vs TBDMS hydrolysis rate orthogonal deprotection

GC-MS Volatility Enhancement: TMS Derivatization Converts Solid BHT (mp 69–73 °C) Into a Volatile Liquid Derivative Suitable for Capillary GC Analysis – Supporting Evidence for Analytical Procurement

The parent phenol BHT (2,6-di-tert-butyl-4-methylphenol, CAS 128-37-0) is a crystalline solid with melting point 69–73 °C and boiling point 265 °C . Conversion to its TMS ether (CAS 18510-49-1) replaces the polar, hydrogen-bonding phenolic –OH group with a non-polar –OSi(CH₃)₃ moiety, yielding a compound that is a liquid at room temperature with substantially enhanced volatility and improved gas chromatographic behavior. This derivatization is the basis for published GC and GC-MS methods for quantitative determination of BHT in complex matrices including soap bars, fatty acids, and related intermediates [1]. The predicted GC-MS spectrum for the 1-TMS derivative of BHT (70 eV, positive ion mode) is catalogued in the Human Metabolome Database (HMDB0033826), providing a reference fragmentation pattern for analytical identification [2]. While TMS derivatization of phenols for GC is a generic technique, procurement of the pre-formed, purified TMS-BHT ether (rather than performing in-situ derivatization with BSTFA or MSTFA) offers advantages in quantitative accuracy, reduced handling of silylating reagents, and consistent batch-to-batch analytical performance, particularly when the compound serves as a calibration standard or internal reference.

GC-MS derivatization BHT quantification TMS ether volatility enhancement analytical chemistry

Best-Validated Research and Industrial Application Scenarios for Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- (CAS 18510-49-1)


Sterically Defined Substrate for Organosilicon Mechanistic and Computational Studies

The compound's precisely characterized Si–O–C bond angle (139.4(3)° by single-crystal XRD) and its well-defined boat conformational distortion, documented in the primary crystallographic literature, make it an ideal substrate for computational chemistry validation, mechanistic studies of nucleophilic substitution at silicon, and investigations of pπ–dπ bonding contributions in aryloxysilanes. Unlike simpler TMS phenyl ethers that lack the steric constraints necessary to amplify electronic effects, this compound provides a structurally rigid, crystallographically benchmarked platform [1][3].

Pre-Formed Analytical Reference Standard for BHT Quantification by GC-MS

Procurement of the purified TMS-BHT ether enables its use as a calibration standard or system suitability check for GC-MS methods targeting BHT in food, cosmetic, polymer, and fuel matrices. The pre-formed derivative eliminates the need for in-situ silylation with BSTFA, MSTFA, or HMDS/TMCS reagent mixtures, thereby removing a source of analytical variability. The predicted GC-MS fragmentation pattern (70 eV, positive mode) is catalogued in the Human Metabolome Database, facilitating method development and peak identification [6][7].

Labile Protecting Group for the BHT Phenolic Hydroxyl in Multi-Step Synthesis

The TMS protecting group on the BHT framework occupies a distinctive reactivity niche: it is sufficiently stabilized by the ortho tert-butyl groups to survive mild aqueous workup conditions that would hydrolyze unhindered TMS phenyl ethers, yet remains cleavable under conditions (dilute acid, fluoride ion, protic solvents at mild temperature) where bulkier TBDMS or TBDPS ethers would persist [2][4][5]. This intermediate stability profile is valuable in synthetic sequences requiring orthogonal protection/deprotection of multiple phenolic hydroxyl groups, particularly when the BHT moiety is being elaborated at the para-methyl position or incorporated into larger molecular architectures.

Precursor to Biologically Relevant Quinone Methide Metal Complexes

Healy and Barron (1990) established the synthesis of Me₃Si(BHT) via reaction of NaBHT with Me₃SiCl as a route to well-characterized sterically crowded silicon aryloxides. Subsequent work by others, as cited in later literature referencing this compound, has employed silyl-protected BHT derivatives as precursors to quinone methide (QM) intermediates, including the structurally characterized Pd⁰ complex of BHT-QM—a biologically relevant metabolite of BHT [1]. Procurement of the pre-formed TMS-BHT ether enables researchers to enter this synthetic manifold directly, bypassing the need to handle air-sensitive NaBHT or to optimize silylation conditions for this sterically hindered substrate.

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